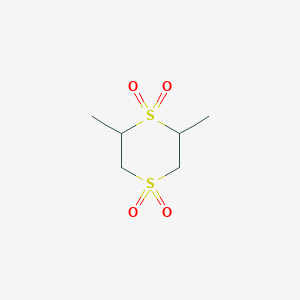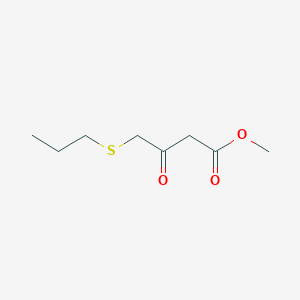
Methyl 3-oxo-4-(propylsulfanyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-oxo-4-(propylsulfanyl)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-4-(propylsulfanyl)butanoate typically involves the esterification of 3-oxo-4-(propylsulfanyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-oxo-4-(propylsulfanyl)butanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: Nucleophilic substitution reactions can replace the propylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-oxo-4-(propylsulfanyl)butanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor
Wirkmechanismus
The mechanism of action of Methyl 3-oxo-4-(propylsulfanyl)butanoate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. The pathways involved include nucleophilic acyl substitution and oxidation-reduction reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-oxobutanoate: Similar in structure but lacks the propylsulfanyl group.
Ethyl 3-oxobutanoate: An ethyl ester analog with similar reactivity.
Methyl 4-chloro-3-oxobutanoate: Contains a chloro substituent instead of the propylsulfanyl group
Uniqueness
Methyl 3-oxo-4-(propylsulfanyl)butanoate is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of sulfur-containing compounds and enhances its potential biological activities .
Eigenschaften
CAS-Nummer |
114607-72-6 |
|---|---|
Molekularformel |
C8H14O3S |
Molekulargewicht |
190.26 g/mol |
IUPAC-Name |
methyl 3-oxo-4-propylsulfanylbutanoate |
InChI |
InChI=1S/C8H14O3S/c1-3-4-12-6-7(9)5-8(10)11-2/h3-6H2,1-2H3 |
InChI-Schlüssel |
IIYJAYADFUAIFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSCC(=O)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-4-[4-(4-nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14305569.png)
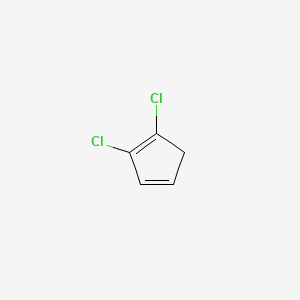
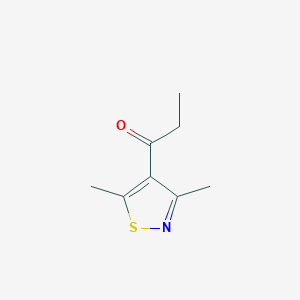


![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene]](/img/structure/B14305604.png)
![4-[Bis(4-butylphenyl)amino]benzaldehyde](/img/structure/B14305613.png)
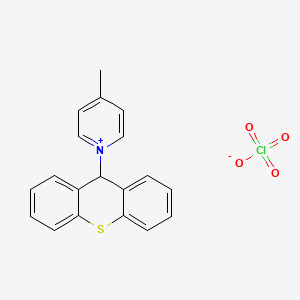
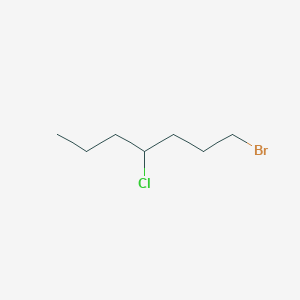

![2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid](/img/structure/B14305650.png)
![1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14305658.png)
